molecular formula C9H13F3N4O B14903919 2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-N-(2,2,2-trifluoroethyl)acetamide

2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B14903919
M. Wt: 250.22 g/mol
InChI Key: HMWMUKZZSJHVSM-UHFFFAOYSA-N
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Description

2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic compound that features a pyrazole ring, an ethylamine linkage, and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-N-(2,2,2-trifluoroethyl)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone.

    Attachment of the Ethylamine Linkage: The pyrazole ring is then reacted with ethylamine under basic conditions to form the 2-(1h-pyrazol-1-yl)ethylamine intermediate.

    Introduction of the Trifluoroethyl Group: The final step involves the reaction of the intermediate with 2,2,2-trifluoroethyl chloroacetate under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-N-(2,2,2-trifluoroethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the trifluoroethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-(1h-Imidazol-1-yl)ethyl)amino)-N-(2,2,2-trifluoroethyl)acetamide
  • 2-((2-(1h-Triazol-1-yl)ethyl)amino)-N-(2,2,2-trifluoroethyl)acetamide

Uniqueness

Compared to similar compounds, 2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-N-(2,2,2-trifluoroethyl)acetamide is unique due to the presence of the pyrazole ring, which can provide distinct electronic and steric properties. This uniqueness can result in different biological activities and applications in various fields.

Properties

Molecular Formula

C9H13F3N4O

Molecular Weight

250.22 g/mol

IUPAC Name

2-(2-pyrazol-1-ylethylamino)-N-(2,2,2-trifluoroethyl)acetamide

InChI

InChI=1S/C9H13F3N4O/c10-9(11,12)7-14-8(17)6-13-3-5-16-4-1-2-15-16/h1-2,4,13H,3,5-7H2,(H,14,17)

InChI Key

HMWMUKZZSJHVSM-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCNCC(=O)NCC(F)(F)F

Origin of Product

United States

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